Superior In Vitro Potency Against OXA-48-Producing Enterobacterales Compared to Other Oral Agents
Ceftibuten-ledaborbactam demonstrated the most potent in vitro activity against 50 clinical Enterobacterales isolates carrying blaOXA-48, achieving an MIC90 of 0.5 mg/L. This represents a 16-fold improvement over tebipenem (8 mg/L), a 32-fold improvement over sulopenem (16 mg/L), and ≥64-fold improvement over ceftibuten-clavulanic acid, ceftibuten alone, and amoxicillin-clavulanic acid (all ≥32 mg/L) [1]. This direct head-to-head comparison establishes ceftibuten-ledaborbactam as the only orally bioavailable regimen in this study with MIC90 values within provisional susceptible breakpoints (≤1 mg/L) against OXA-48 producers [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC90) |
|---|---|
| Target Compound Data | 0.5 mg/L |
| Comparator Or Baseline | Tebipenem: 8 mg/L; Sulopenem: 16 mg/L; Ceftibuten-clavulanic acid: ≥32 mg/L; Ceftibuten: ≥32 mg/L; Amoxicillin-clavulanic acid: ≥32 mg/L; Levofloxacin: 8 mg/L |
| Quantified Difference | ≥16-fold lower MIC90 versus closest oral comparator (tebipenem); ≥64-fold lower versus ceftibuten-clavulanic acid |
| Conditions | Broth microdilution against 50 clinical Enterobacterales isolates carrying blaOXA-48; CLSI methodology |
Why This Matters
Procurement for OXA-48-targeted research or clinical development requires an oral regimen with MIC90 values below provisional breakpoints; ceftibuten-ledaborbactam is the only oral combination meeting this criterion in the tested panel.
- [1] Mojica MF, Rossi MA, Vila AJ, et al. Exploring the activity of a novel orally bioavailable β-lactam-β-lactamase inhibitor combination, ceftibuten-ledaborbactam, against Enterobacterales-carrying blaOXA-48. Microbiol Spectr. 2026;14(2):e0314825. View Source
